molecular formula C17H21NO4S B6380530 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% CAS No. 1261924-13-3

4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95%

Cat. No. B6380530
CAS RN: 1261924-13-3
M. Wt: 335.4 g/mol
InChI Key: FLQKKCQYZXHYNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% (4-t-BSMP) is a chemical compound that has been used in a variety of scientific applications. 4-t-BSMP is a white crystalline solid that is soluble in organic solvents, including ethanol and water. It is a highly stable compound, with a melting point of 146-148°C and a boiling point of 343°C. 4-t-BSMP has been used in a wide range of laboratory experiments, including organic synthesis and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% is not well understood. In general, 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% is thought to interact with a variety of molecules, including proteins and nucleic acids, in a manner that is dependent on the specific application. For example, in the synthesis of pharmaceuticals, 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% is thought to interact with the target molecule in a manner that facilitates the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% are not well understood. In general, 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% is thought to be non-toxic and not to interact with human cells. However, it is important to note that 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% should be handled with care and appropriate safety precautions should be taken when using this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% in laboratory experiments include its high stability, low toxicity, and wide range of applications. Additionally, 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% is relatively inexpensive and can be easily synthesized from readily available starting materials. The main limitation of 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% is that its mechanism of action is not fully understood, which can make it difficult to predict the outcome of experiments.

Future Directions

There are a number of potential future directions for research involving 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95%. These include further investigation of its mechanism of action, development of new synthetic methods using 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% as a reagent, and exploration of its potential applications in drug discovery and development. Additionally, further research is needed to determine the biochemical and physiological effects of 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95%, as well as its potential toxicity. Finally, further investigation of the structure-activity relationships of 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% is needed to better understand its potential applications.

Synthesis Methods

4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% can be synthesized in a two-step process. The first step involves the reaction of 3-t-butylsulfamoylphenol with 2-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction produces 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% as a white crystalline solid. The second step involves the purification of 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% by recrystallization from a suitable solvent, such as ethanol.

Scientific Research Applications

4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications, including organic synthesis and analytical chemistry. In organic synthesis, 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In analytical chemistry, 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% has been used as a reagent for the determination of trace amounts of metals and other compounds.

properties

IUPAC Name

N-tert-butyl-3-(4-hydroxy-3-methoxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-17(2,3)18-23(20,21)14-7-5-6-12(10-14)13-8-9-15(19)16(11-13)22-4/h5-11,18-19H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQKKCQYZXHYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol

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